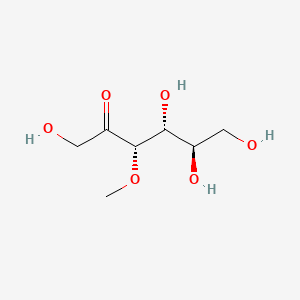
2,4-Dimethylpentan-3-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 2,4-Dimethylpentan-3-amine often involves intricate chemical reactions, highlighting the complexity and versatility of organic synthesis methods. For instance, the exploration of experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE) by Density Functional Theory (DFT) provides insights into the synthesis and optimization of nitrogen-containing compounds, a category to which our compound of interest belongs (Fatima et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound reveals significant insights into their chemical behavior and reactivity. The structural and conformational study of amides derived from related amines demonstrates the importance of molecular geometry in determining the compounds' physical and chemical properties (Fernández et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving amines highlight the reactivity and potential applications of these compounds. For example, the facilitated intramolecular conjugate addition of amides, as discussed by Nicolaou et al. (1996), showcases the reactive versatility of amine-containing compounds, hinting at the reactive potential of this compound in similar contexts (Nicolaou et al., 1996).
Physical Properties Analysis
The physical properties of amines, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in different environments and applications. While specific data on this compound is scarce, studies on similar compounds provide valuable information on how structural variations can impact these physical characteristics.
Chemical Properties Analysis
The chemical properties of amines, including acidity/basicity, nucleophilicity, and their ability to form bonds with various functional groups, are essential for their application in synthesis and industry. For instance, the study of reactions involving chloramine with methylpyridines to synthesize N-amino-3,5-dimethylpyridinium chloride by Palenik et al. (1990) illustrates the chemical reactivity of amines and their potential for forming diverse compounds (Palenik et al., 1990).
Aplicaciones Científicas De Investigación
Biochemical Metabolism Studies
2,4-Dimethylpentan-3-amine has been studied in the context of biochemical metabolism. Boyland and Sims (1959) described its metabolism in rats, particularly focusing on its conversion to different metabolites (Boyland & Sims, 1959).
Environmental Chemistry
In environmental chemistry, Wilson et al. (1997) investigated the dissipation of 2,4-D in soil, examining different forms including the dimethylamine salt of 2,4-D (Wilson, Geronimo, & Armbruster, 1997).
Chemical Vapor Deposition
Xia, Heeg, and Winter (2002) explored the use of magnesocene adducts of alkylamines, including this compound, in chemical vapor deposition processes (Xia, Heeg, & Winter, 2002).
Atmospheric Chemistry
Kurtén et al. (2008) studied the role of amines, potentially including this compound, in atmospheric processes like acid-water nucleation, which has implications for understanding atmospheric chemistry and cloud formation (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).
Organocatalysis
Harmata et al. (2003) discussed the use of amines, including this compound, in organocatalysis, specifically in the context of asymmetric cycloaddition reactions (Harmata, Ghosh, Hong, Wacharasindhu, & Kirchhoefer, 2003).
Synthesis of Amides
The research by Lanigan, Starkov, and Sheppard (2013) highlighted the synthesis of amides from carboxylic acids and amines, potentially involving this compound (Lanigan, Starkov, & Sheppard, 2013).
Organic Synthesis
MaGee, Setiadji, and Martin (1995) studied the enantioselective deprotonation of certain organic compounds, potentially involving this compound (MaGee, Setiadji, & Martin, 1995).
Polymer Chemistry
Kim et al. (2018) explored the use of aromatic amine ligands, like this compound, in the polymerization of 2,6-dimethylphenol, highlighting the role of these amines in polymer chemistry (Kim, Shin, Kim, Kim, & Kim, 2018).
Mecanismo De Acción
Target of Action
2,4-Dimethylpentan-3-amine is a primary aliphatic amine . It is a metabolite observed in cancer metabolism . .
Mode of Action
As a primary aliphatic amine, this compound can act as a Bronsted base . This means it has the ability to accept a hydron (proton) from a donor (Bronsted acid)
Biochemical Pathways
It is known to be a metabolite observed in cancer metabolism , suggesting it may play a role in the metabolic processes associated with cancer.
Result of Action
As a metabolite observed in cancer metabolism , it may have some influence on the metabolic processes of cancer cells.
Análisis Bioquímico
Biochemical Properties
2,4-Dimethylpentan-3-amine plays a crucial role in various biochemical reactions. As a primary aliphatic amine, it acts as a Bronsted base, capable of accepting a hydron from a donor . This compound interacts with several enzymes and proteins, particularly those involved in cancer metabolism. For instance, it has been identified as a human metabolite, suggesting its interaction with enzymes that facilitate metabolic reactions in humans . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which are essential for the compound’s biochemical activity.
Cellular Effects
This compound influences various cellular processes, particularly in cancer cells. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s role as a metabolite in cancer metabolism suggests that it may contribute to the altered metabolic state of cancer cells, potentially affecting their growth and proliferation. Additionally, its interaction with cellular proteins and enzymes can lead to changes in cellular functions, including alterations in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, influencing their activity through enzyme inhibition or activation . For example, its role as a Bronsted base allows it to participate in proton transfer reactions, which are critical for enzyme function. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biochemical activity and its effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cancer metabolism . It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell. For example, this compound can be converted into other amine-containing compounds through enzymatic reactions, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, allowing it to reach its target sites. The distribution of this compound within the cell can affect its localization and accumulation, influencing its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The specific localization of this compound within the cell can determine its interactions with other biomolecules and its overall impact on cellular function.
Propiedades
IUPAC Name |
2,4-dimethylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-5(2)7(8)6(3)4/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATQVQVMXNESGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063288 | |
| Record name | 3-Pentanamine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4083-57-2 | |
| Record name | 2,4-Dimethyl-3-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4083-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentanamine, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004083572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentanamine, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pentanamine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropyl-2-methylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-dimethylpentan-3-amine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)




